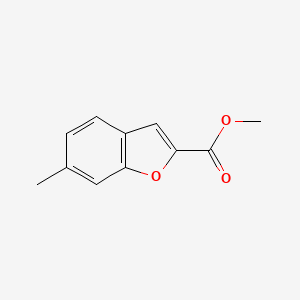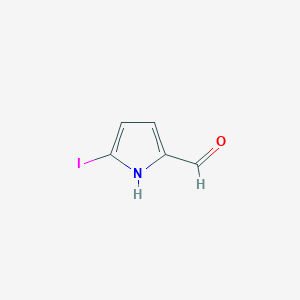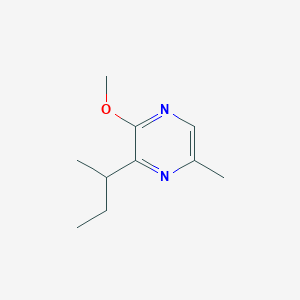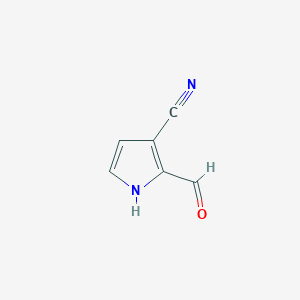![molecular formula C19H10F17NO3 B1611033 1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione CAS No. 544418-04-4](/img/structure/B1611033.png)
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione
説明
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione, commonly known as PFOB, is a chemical compound that has been widely used in scientific research. It is a fluorinated compound that has unique properties, making it an ideal material for various applications.
作用機序
The mechanism of action of PFOB is based on its ability to dissolve oxygen. PFOB has a high oxygen-carrying capacity, which makes it an ideal material for oxygen delivery. In the body, PFOB dissolves oxygen and delivers it to the tissues that need it. This mechanism of action has made PFOB a valuable tool for studying oxygen transport and metabolism.
Biochemical and Physiological Effects:
PFOB has been shown to have several biochemical and physiological effects. In animal studies, PFOB has been shown to improve tissue oxygenation and reduce tissue damage in various conditions, such as ischemia-reperfusion injury and stroke. PFOB has also been shown to improve the survival rate of animals in hypoxic conditions. These effects are due to the ability of PFOB to dissolve and deliver oxygen to the tissues that need it.
実験室実験の利点と制限
PFOB has several advantages as a tool for scientific research. It is a highly fluorinated compound that is insoluble in water and has a low surface tension, making it an ideal material for various applications. PFOB also has a high oxygen-carrying capacity, which makes it an ideal material for studying oxygen transport and metabolism. However, PFOB also has some limitations. It is a relatively expensive compound, and its use requires specialized equipment and expertise. PFOB is also not suitable for long-term use, as it can accumulate in the body and cause toxicity.
将来の方向性
There are several future directions for the use of PFOB in scientific research. One area of research is the development of new applications for PFOB, such as in the field of drug delivery. PFOB has the potential to be used as a carrier for drugs, as it can dissolve and deliver drugs to specific tissues. Another area of research is the development of new formulations of PFOB that can improve its properties, such as its oxygen-carrying capacity and solubility. Finally, there is a need for further research on the safety and toxicity of PFOB, particularly with regard to its long-term use.
Conclusion:
In conclusion, PFOB is a valuable tool for scientific research due to its unique properties. It is a highly fluorinated compound that is insoluble in water and has a low surface tension, making it an ideal material for various applications. PFOB has a high oxygen-carrying capacity, which makes it an ideal material for studying oxygen transport and metabolism. However, its use requires specialized equipment and expertise, and it is not suitable for long-term use. There are several future directions for the use of PFOB in scientific research, including the development of new applications and formulations, and further research on its safety and toxicity.
科学的研究の応用
PFOB has been widely used in scientific research due to its unique properties. It is a highly fluorinated compound that is insoluble in water and has a low surface tension. These properties make it an ideal material for various applications, such as in the field of medical imaging, where it is used as a contrast agent for magnetic resonance imaging (MRI). PFOB is also used in the field of biomedicine, where it is used as a tool for studying cellular metabolism and oxygen transport.
特性
IUPAC Name |
1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F17NO3/c20-12(21,6-3-7-37-9-5-2-1-4-8(9)10(38)40-11(37)39)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNOQQQWMFWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464965 | |
| Record name | 1-(3-(Perfluorooctyl)propyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione | |
CAS RN |
544418-04-4 | |
| Record name | 1-(3-(Perfluorooctyl)propyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610955.png)
methanone](/img/structure/B1610956.png)

![Diethyl [2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B1610960.png)





